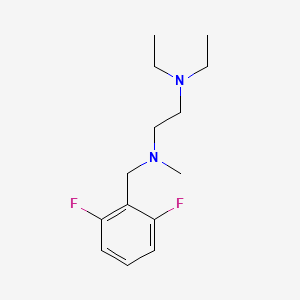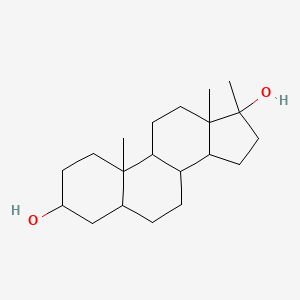![molecular formula C24H20BrNO B5012318 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been widely used in various scientific research applications. MB is a well-known redox indicator and a photosensitizer that is commonly used in photodynamic therapy (PDT) for cancer treatment. The compound has a blue color in its oxidized form and a colorless form in its reduced state.
作用机制
MB's mechanism of action is based on its ability to act as a redox indicator and a photosensitizer. In PDT, MB is activated by light to produce ROS that can cause oxidative damage to cancer cells, leading to their death. MB's neuroprotective effects are believed to be due to its ability to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively. MB's antimicrobial activity is believed to be due to its ability to disrupt the bacterial membrane and inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the regulation of nitric oxide (NO) levels. MB has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
MB has several advantages for lab experiments, including its low cost, high stability, and ease of use. MB can be easily synthesized and purified, and its purity can be determined by TLC and HPLC. However, MB also has some limitations, including its potential toxicity and the need for light activation in PDT. MB can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood, and its use should be carefully monitored. In addition, the effectiveness of MB in PDT depends on the availability of light, which can limit its use in certain situations.
未来方向
There are several future directions for MB research, including the development of new MB derivatives with improved properties and the investigation of MB's potential in other scientific research applications. The development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity, could expand the use of MB in various scientific research applications. The investigation of MB's potential in other scientific research applications, such as wound healing and cardiovascular disease, could also provide new insights into the compound's properties and mechanisms of action.
合成方法
MB can be synthesized through a multi-step process, which involves the reaction of N,N-dimethylaniline with 4-biphenylcarboxaldehyde to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium chloride. The chloride salt is then treated with sodium bromide to form MB. The purity of MB can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
科学研究应用
MB has been widely used in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, MB has been used as a photosensitizer in PDT, a non-invasive treatment that uses light to activate a photosensitizer to produce reactive oxygen species (ROS) that can kill cancer cells. MB has also been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models. In addition, MB has been found to have antimicrobial activity against various bacteria, fungi, and viruses.
属性
IUPAC Name |
1-(4-phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NO.BrH/c1-18(25-17-7-11-21-10-5-6-12-23(21)25)24(26)22-15-13-20(14-16-22)19-8-3-2-4-9-19;/h2-18H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACMDVYGUADGKU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC4=CC=CC=C43.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5012275.png)
![1-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-azepanone](/img/structure/B5012282.png)
![1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5012283.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B5012287.png)
![N-[3-(2-furyl)phenyl]-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinecarboxamide](/img/structure/B5012302.png)
![2-(4-isobutoxyphenyl)-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5012303.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5012310.png)
![3-(4-ethoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5012313.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5012324.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012333.png)
![2-{[5-(1-azepanyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5012337.png)